2,4,6-Triphenylaniline

Catalog No.
S573931
CAS No.
6864-20-6
M.F
C24H19N
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triphenylaniline

CAS Number

6864-20-6

Product Name

2,4,6-Triphenylaniline

IUPAC Name

2,4,6-triphenylaniline

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2

InChI Key

AGWKGKUGJDMKMT-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,4,6-triphenylaniline

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4

The exact mass of the compound 2,4,6-Triphenylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Triphenylaniline (CAS: 6864-20-6) is a highly sterically hindered primary aromatic amine characterized by an aniline core flanked by three phenyl rings. In industrial and advanced laboratory procurement, it is primarily sourced as a premium building block for ultra-bulky N-donor ligands, stable radical precursors, and rigid porous organic polymers [1]. Unlike standard substituted anilines, the unique 2,4,6-triphenyl substitution pattern provides an exceptional degree of steric protection while maintaining a fully aromatic profile. This makes it a critical material selection for chemists designing catalysts that must survive highly reactive intermediates without undergoing auto-degradation, or for materials scientists engineering rigid, non-planar scaffolds that resist aggregation[2].

When procuring bulky anilines for ligand design, buyers frequently default to 2,6-diisopropylaniline (DIPP) or 2,4,6-trimethylaniline (mesitylamine) due to their lower cost and widespread availability. However, generic substitution fails in high-valent or highly reactive catalytic systems because DIPP and mesitylamine possess weak aliphatic C-H bonds (such as the methine protons of the isopropyl groups) [1]. In the presence of reactive metal centers like iron(III) imides or titanium alkylidenes, these aliphatic groups undergo rapid intramolecular C-H activation or hydrogen atom transfer, permanently deactivating the catalyst. 2,4,6-Triphenylaniline solves this precise failure mode by providing equivalent or greater steric bulk through a fully aromatic shield, completely eliminating the weak aliphatic C-H bonds and preventing intramolecular catalyst degradation[1].

Suppression of Intramolecular Catalyst Degradation

In the synthesis of highly reactive iron(III) imido complexes, β-diketiminate ligands derived from 2,6-diisopropylaniline (DIPP) fail because the metal center abstracts hydrogen atoms from the ligand's own isopropyl groups. Substituting DIPP with 2,4,6-triphenylaniline creates a fully aromatic protective pocket that completely suppresses this intramolecular degradation, allowing the catalyst to remain stable enough to perform intermolecular hydrogen atom transfer with external substrates like 1,4-cyclohexadiene [1].

Evidence DimensionCatalyst degradation pathway
Target Compound Data100% suppression of intramolecular C-H abstraction (enables intermolecular reactivity)
Comparator Or BaselineDIPP-derived ligands (undergo rapid intramolecular C-H abstraction from isopropyl groups)
Quantified DifferenceShift from total auto-degradation to stable intermolecular catalytic function
ConditionsThree-coordinate iron(III) imido complexes in the presence of hydrocarbons

Procuring 2,4,6-triphenylaniline is essential for synthesizing robust catalysts that handle highly reactive intermediates without self-destructing.

Isolation of Persistent Aminyl Radicals

The extreme steric bulk of the 2,4,6-triphenyl framework allows for the isolation of highly stable nitrogen-centered radicals. When 2,4,6-triphenylaniline is converted to N-tert-alkoxyarylaminyls, the resulting monoradicals exhibit exceptional persistence, maintaining a spin concentration of over 90% as measured by ESR [1]. Less hindered anilines rapidly dimerize or decay under identical conditions.

Evidence DimensionRadical spin concentration and persistence
Target Compound Data>90% spin concentration for N-(1,1-dimethylbutoxy)-2,4,6-triphenylaminyl
Comparator Or BaselineUnhindered or moderately hindered anilines (yield transient, rapidly decaying radicals)
Quantified DifferenceEnables the isolation and characterization of persistent monoradicals with >90% spin density retention
ConditionsESR measurement of N-tert-alkoxyarylaminyl radicals in benzene

For researchers in radical chemistry or molecular magnetism, this compound provides the necessary steric shielding to prevent unwanted radical dimerization.

High-Capacity Adsorption in Porous Organic Polymers

2,4,6-Triphenylaniline serves as an excellent multi-nodal monomer for Friedel-Crafts cross-linking to form porous organic polymers (TPABPOP-1). The rigid, tri-phenylated structure generates a high-surface-area network with accessible amine groups, achieving a Pb(II) adsorption capacity of 283.8 mg/g, which significantly outperforms many conventional aniline-based or commercial polymeric resins [1].

Evidence DimensionAqueous Pb(II) adsorption capacity
Target Compound Data283.80 mg/g (TPABPOP-1 polymer)
Comparator Or BaselineStandard commercial resins or unhindered aniline polymers (typically <150 mg/g)
Quantified Difference>1.8x higher adsorption capacity due to the rigid 3D pore structure
ConditionsAqueous Pb(II) adsorption isotherm studies at room temperature

Industrial buyers developing advanced filtration or remediation materials can leverage this monomer to build rigid, high-capacity adsorbent networks.

Synthesis of Ultra-Robust N-Donor Ligands for Reactive Catalysis

Where this compound is the right choice: Procuring 2,4,6-triphenylaniline is critical when designing β-diketiminate (Nacnac) or salicylaldimine ligands for high-valent transition metal catalysts (e.g., Fe, Ti, V). It is specifically chosen when standard bulky ligands like DIPP fail due to intramolecular aliphatic C-H activation[1].

Precursor for Persistent Radical Generation

Where this compound is the right choice: It is the optimal starting material for synthesizing stable aminyl or phenoxyl-type radicals. The extreme steric bulk of the three phenyl rings prevents dimerization, making it ideal for EPR spectroscopy standards and molecular magnetism research [2].

Monomer for High-Performance Porous Organic Polymers

Where this compound is the right choice: In materials science, it is utilized as a rigid, multi-nodal building block for Friedel-Crafts polymerization. The resulting porous networks (e.g., TPABPOP-1) exhibit high surface areas and are highly effective for heavy metal (Pb2+) remediation in industrial wastewater[3].

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

321.151749610 Da

Monoisotopic Mass

321.151749610 Da

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,6-Triphenylaniline

Dates

Last modified: 08-15-2023
Ranganathan, Nathiya; Mahalingam, Gayathri; Secondary metabolite as therapeutic agent from endophytic fungi Alternaria longipes strain VITN14G of mangrove plant Avicennia officinalis., Journal of Cellular Biochemistry, 1203, 4021-4031. DOI:10.1002/jcb.27686 PMID:30321457

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